molecular formula C9H14N2 B3059491 Hydrazine, 1-(1-methylethyl)-1-phenyl- CAS No. 35292-56-9

Hydrazine, 1-(1-methylethyl)-1-phenyl-

Cat. No. B3059491
CAS RN: 35292-56-9
M. Wt: 150.22 g/mol
InChI Key: BBKJMHUSPDZBDB-UHFFFAOYSA-N
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Description

“Hydrazine, (1-methylethyl)-” is a chemical compound with the formula C3H10N2. Its molecular weight is 74.1249 . The IUPAC Standard InChI for this compound is InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 .


Molecular Structure Analysis

The structure of “Hydrazine, (1-methylethyl)-” is available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

There’s a discussion on Khan Academy about how aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This might provide some insight into the mechanism of action of hydrazines.

Safety and Hazards

Breathing hydrazines for short periods may cause coughing and irritation of the throat and lungs, convulsions, tremors, or seizures. Long-term exposure may cause liver and kidney damage, as well as serious effects on reproductive organs .

properties

IUPAC Name

1-phenyl-1-propan-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKJMHUSPDZBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480186
Record name Hydrazine, 1-(1-methylethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine, 1-(1-methylethyl)-1-phenyl-

CAS RN

35292-56-9
Record name Hydrazine, 1-(1-methylethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine, 1-(1-methylethyl)-1-phenyl-
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